molecular formula C22H17N5O4 B2618050 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 1003556-06-6

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

カタログ番号: B2618050
CAS番号: 1003556-06-6
分子量: 415.409
InChIキー: QCUJFAALUVJASK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a fused bicyclic heteroaromatic core. Its structure includes a 3-methyl group on the pyrimidinone ring and a 4-nitro-substituted benzamide moiety attached via a phenyl linker. The nitro group at the para position of the benzamide is a critical electron-withdrawing group, likely influencing binding affinity in biological systems. Its molecular formula is C₂₂H₁₆N₆O₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 452.4 g/mol .

特性

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-12-15(5-10-19(13)27(30)31)21(28)25-16-6-8-17(9-7-16)26-14(2)24-20-18(22(26)29)4-3-11-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJFAALUVJASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products Formed

    Reduction: Formation of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several applications in scientific research:

作用機序

The mechanism of action of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

類似化合物との比較

Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidinone Derivatives

Compound Name / ID Core Structure Key Substituents Evidence ID
3-Methyl-N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (Target) Pyrido[2,3-d]pyrimidinone 3-Methyl (pyrimidinone), 4-nitrobenzamide (para-nitro) [5, 9]
N-(4-{2-Methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide (F306-0012) Pyrido[2,3-d]pyrimidinone 2-Nitrobenzamide (ortho-nitro) [9]
4-Methoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide Pyrido[2,3-d]pyrimidinone 4-Methoxybenzamide (electron-donating group) [8]
4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidine derivatives Pyrazolo[3,4-d]pyrimidine Chromen-4-one core, fluorophenyl substituents [3]
7-[(3S)-3-Methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidinone Piperazine/methylpiperazine substituents [6]

Key Observations :

  • Nitro Position : The target’s 4-nitro group distinguishes it from F306-0012 (2-nitro), which may alter electronic properties and steric interactions in binding pockets .
  • Core Heterocycle: Pyrido[2,3-d]pyrimidinone derivatives (target, F306-0012) differ from pyrazolo[3,4-d]pyrimidines () and pyrido[1,2-a]pyrimidinones () in ring fusion and electronic distribution.
  • Substituent Effects : Electron-withdrawing nitro groups (target, F306-0012) contrast with electron-donating methoxy () or fluorophenyl groups (), impacting solubility and target engagement .

Pharmacological and Physical Properties

Table 2: Comparative Physicochemical and Pharmacological Data

Compound Name / ID Melting Point (°C) Solubility (mg/mL) Pharmacological Notes Evidence ID
Target Compound Not reported Not reported Hypothesized kinase inhibition due to nitro group [5, 9]
F306-0012 (2-nitro analog) Not reported DMSO: >10 Screening compound for kinase assays [9]
4-Methoxy analog () Not reported Ethanol: 2–5 Improved solubility vs. nitro derivatives [8]
Chromen-pyrazolo[3,4-d]pyrimidine 175–178 DMSO: 20 Topoisomerase inhibition (IC₅₀: 0.3–1.2 μM) [3]
Piperazine derivatives () Not reported Water: <1 CNS-targeted activity due to piperazine moiety [6]

Key Findings :

  • Nitro vs. Methoxy : The 4-nitro group in the target may reduce solubility compared to the 4-methoxy analog () but enhance binding to electrophilic pockets .
  • Activity Trends : Chromen-containing pyrazolo[3,4-d]pyrimidines () exhibit potent topoisomerase inhibition, suggesting that core heterocycle choice drives target specificity .

生物活性

3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidin core modified with a methyl group and a nitrobenzamide moiety. Its molecular formula is C23H19N5O4C_{23}H_{19}N_5O_4, and it has a molecular weight of 429.43 g/mol. The structural uniqueness contributes to its biological activity.

The biological activity of 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide primarily involves its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : This compound has shown potent inhibition of DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleic acid synthesis and cellular growth .
  • Kinase Inhibition : Similar derivatives have been reported to inhibit various kinases involved in cancer progression. The specific kinase targets for this compound remain under investigation but may include members of the EPH receptor family .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines with promising results .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways, although detailed mechanisms are yet to be fully elucidated .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several case studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in clinical settings:

  • Study on DHFR Inhibition : A study demonstrated that derivatives similar to 3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide showed a four-fold increase in DHFR inhibition compared to non-substituted analogs .
  • Cancer Treatment Trials : Clinical trials involving related compounds targeting EPH receptors have reported improved outcomes in patients with specific types of cancer, suggesting a potential therapeutic role for this class of compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。